Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Description
The Academic Significance of Beta-Keto Esters in Organic Synthesis
Beta-keto esters are a class of organic compounds that are exceptionally valuable in synthetic organic chemistry. fiveable.meresearchgate.net Their importance stems from their unique structural arrangement, which includes two carbonyl groups separated by a methylene (B1212753) (CH₂) group. This structure provides multiple reactive sites, allowing them to participate in a wide array of chemical transformations. fiveable.meresearchgate.net
The protons on the α-carbon (the carbon between the two carbonyls) are particularly acidic, which facilitates the formation of a stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, making beta-keto esters key reactants in carbon-carbon bond-forming reactions such as alkylations and aldol (B89426) condensations. fiveable.meresearchgate.net The acetoacetic ester synthesis, discovered in 1863, is a classic example where a β-keto ester is alkylated to produce highly functionalized molecules. researchgate.net
Furthermore, the dual functionality of beta-keto esters allows them to serve as precursors for a diverse range of compounds. researchgate.net They are extensively used as building blocks for creating complex natural products, heterocyclic molecules, and carbocyclic frameworks. researchgate.netacs.org For instance, they can undergo cyclization reactions to form rings, a crucial step in synthesizing many biologically active compounds used in pharmaceuticals and materials science. fiveable.meacs.org Their versatility has been further expanded through modern organometallic chemistry, such as palladium-catalyzed reactions of their allylic esters, which opens up new synthetic pathways not possible with traditional methods. nih.gov
Positional and Substituent Effects in Aryl-Substituted Beta-Keto Esters
In aryl-substituted beta-keto esters like Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, the nature and position of the substituent on the aromatic ring significantly influence the compound's reactivity. The substituent—in this case, a chlorine atom at the para (4-) position—exerts both electronic and steric effects.
When comparing this compound with its analogs, such as the fluorine-substituted version, these effects become apparent. Chlorine's larger atomic radius and lower electronegativity compared to fluorine alter the steric and electronic profile of the molecule. This can affect its reactivity in nucleophilic substitution reactions and influence its binding affinity with biological targets like enzymes, a key consideration in medicinal chemistry. The electron-withdrawing nature of the 4-chlorophenyl group also impacts the acidity of the α-protons, influencing enolate formation and subsequent reactions.
Historical Trajectories and Evolving Research Interests in this compound
Research interest in this compound is closely tied to the broader development of beta-keto ester chemistry. Historically, compounds of this class were synthesized via methods like the Claisen condensation. fiveable.meresearchgate.net A common synthesis route for aryl-substituted beta-keto esters involves the reaction of an appropriate ester with a ketone or the acylation of an enolate. For instance, a patented method describes the synthesis of crude ethyl p-chlorobenzoylacetate from ethyl acetoacetate (B1235776) and p-chlorobenzoyl chloride.
Contemporary research has shifted towards leveraging this compound as a versatile intermediate for more complex molecular architectures. A significant area of application is in the synthesis of heterocyclic compounds. For example, it is used as a starting material to create pyrimidinone derivatives, which are investigated for their potential antimicrobial and anticancer activities. It also serves as a precursor for synthesizing thiazole (B1198619) derivatives, which are important scaffolds in medicinal chemistry.
The evolving research interest is also demonstrated in the development of stereoselective reactions. Asymmetric transfer hydrogenation can reduce the keto group in this compound to a hydroxyl group, producing the chiral molecule (R)-Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate with high enantiomeric excess. rsc.org Such advancements are crucial for the pharmaceutical industry, where the specific three-dimensional structure of a molecule is often critical to its biological activity. The compound's reactivity continues to be explored in various transformations, highlighting its sustained importance as a building block in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZHKABHPDNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183001 | |
| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
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Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-63-2 | |
| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
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| Record name | 2881-63-2 | |
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| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |
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| Record name | BENZENEPROPANOIC ACID, 4-CHLORO-BETA-OXO-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6EC2D6ZXZ | |
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Advanced Synthetic Methodologies for Ethyl 3 4 Chlorophenyl 3 Oxopropanoate
Classical Condensation Strategies
Traditional methods for forming the carbon skeleton of β-keto esters like Ethyl 3-(4-chlorophenyl)-3-oxopropanoate rely on well-established condensation reactions.
While a direct synthesis of this compound via the Knoevenagel condensation is not typical, this reaction is fundamental for creating related unsaturated systems. The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org For instance, the reaction between 4-chlorobenzaldehyde (B46862) and ethyl cyanoacetate (B8463686) produces α,β-unsaturated cyano esters, which are valuable synthetic intermediates themselves. aston.ac.uk
The reaction is typically catalyzed by amines like piperidine (B6355638) or more advanced systems such as 1,4-diazabicyclo[2.2.2]octane (DABCO), often in conjunction with promoters like hydroxy-functionalized ionic liquids. wikipedia.orgnih.govrsc.org These promoters can accelerate the reaction by forming hydrogen bonds with the carbonyl group of the aldehyde, enhancing its reactivity. nih.gov Research has demonstrated that various aromatic aldehydes, including those with chloro-substituents, react efficiently with ethyl cyanoacetate under these conditions to yield the corresponding unsaturated products in high yields. aston.ac.uknih.gov
Interactive Table: Catalytic Systems for Knoevenagel Condensation of 4-Chlorobenzaldehyde with Ethyl Cyanoacetate
| Catalyst System | Promoter/Solvent | Reaction Time | Yield (%) | Reference |
| DABCO | [HyEtPy]Cl–H₂O | 10 min | 98 | nih.gov |
| [MeOEtMIM]⁺[CF₃COO]⁻ | None (Ionic Liquid) | 20 min | 94 | aston.ac.uk |
| Piperidine | Ethanol | Not Specified | Good | wikipedia.org |
A more direct and classical route to this compound is the acylation of ethyl acetoacetate (B1235776). wikipedia.org This method involves the C-acylation of the enolate of ethyl acetoacetate with 4-chlorobenzoyl chloride. The initial product is an ethyl 2-(4-chlorobenzoyl)acetoacetate intermediate. Subsequent hydrolysis and decarboxylation of the acetyl group furnish the desired product.
To streamline this process, modern variations employ reagents like magnesium chloride in the presence of a tertiary amine base such as pyridine (B92270). lookchem.com This approach facilitates a one-pot C-acylation by enhancing the acidity of the ethyl acetoacetate, allowing for quantitative enolate formation with a mild base that does not react destructively with the acid chloride. lookchem.com Another method involves creating a dianion of ethyl acetoacetate using strong bases like sodium hydride and n-butyl lithium, which is then reacted with the appropriate benzyl (B1604629) halide. prepchem.com
Interactive Table: Acylation Methods for β-Keto Ester Synthesis
| Acylating Agent | Base / Co-reagent | Substrate | Key Feature | Reference |
| 4-chlorobenzoyl chloride | Sodium Hydroxide | Ethyl Acetoacetate | Two-step process with isolation of sodium salt intermediate | |
| pivaloyl chloride | MgCl₂ / Pyridine | Ethyl Acetoacetate | Single-step C-acylation | lookchem.com |
| 3-chlorobenzyl chloride | NaH / n-BuLi | Ethyl Acetoacetate | Formation of dianion for alkylation | prepchem.com |
Catalytic Protocols in Ester Formation
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability.
While direct metal-catalyzed synthesis of this compound is not extensively documented, these metals are pivotal in reactions involving related structures or bond formations.
Copper-Catalyzed Reactions: Copper catalysts are versatile for various coupling reactions. For instance, copper(I) catalysts are used for the synthesis of vinyl sulfides from vinyl halides and thiols, demonstrating their efficacy in forming carbon-heteroatom bonds under mild conditions. organic-chemistry.org Copper is also famously used in the azide-alkyne cycloaddition (CuAAC) reaction and in the reactions of diazo compounds, where it can mediate C-H insertion and cyclopropanation. researchgate.netd-nb.info These methodologies highlight the potential for developing novel copper-catalyzed routes for the synthesis of complex esters.
Rhodium-Catalyzed Reactions: Rhodium catalysts are highly effective in C-H activation and asymmetric synthesis. yale.edu For example, rhodium complexes can catalyze the asymmetric transfer hydrogenation of β-keto esters, including the non-chlorinated analog of the target compound, to produce chiral hydroxy esters with high enantioselectivity. rsc.org Rhodium has also been employed in multicomponent reactions to synthesize complex molecules like propargylamines and in the odorless synthesis of diaryl sulfides, showcasing its broad utility in modern organic synthesis. rsc.orgnih.gov
Gold-Catalyzed Reactions: Gold catalysis is a powerful tool for activating alkynes and allenes. It has been used in sequential reactions to form complex polycyclic systems, such as through gold-catalyzed furan (B31954) formation followed by cycloaddition. nih.gov Gold nanoparticles have also been shown to catalyze the synthesis of propargylamines. nih.gov Although direct application to the synthesis of this compound is not common, the unique reactivity offered by gold catalysts presents opportunities for future synthetic design.
Organocatalysis offers a metal-free alternative for many chemical transformations. In the context of synthesizing precursors to this compound, organocatalysts have proven effective. As mentioned, bases like DABCO are used to catalyze Knoevenagel condensations. nih.govrsc.org The mechanism involves the organocatalyst acting as a base to deprotonate the active methylene compound, initiating the condensation cascade. nih.gov Furthermore, chiral organocatalysts are instrumental in asymmetric synthesis. For example, pentanidium has been reported as an effective organocatalyst for the asymmetric condensation of sulfinates and alcohols to produce chiral sulfinate esters, demonstrating the power of organocatalysis in creating stereogenic centers. nih.gov
Asymmetric Synthetic Routes to Chiral Analogues
The target molecule, this compound, is prochiral. The most significant chiral analogue is ethyl (R)- or (S)-3-(4-chlorophenyl)-3-hydroxypropanoate, which is synthesized via the asymmetric reduction of the ketone group. This transformation is of great interest for producing enantiomerically pure building blocks for pharmaceuticals. mdpi.com
Several methods have been developed for this asymmetric reduction:
Biocatalysis: Whole-cell biocatalysts, such as Lactobacillus kefir, have been used for the highly efficient and enantioselective reduction of related ketoesters like ethyl 4-chloroacetoacetate. tum.de These enzymatic systems can produce the desired chiral alcohol with very high yield and enantiomeric excess (ee). tum.de
Metal-Catalyzed Asymmetric Hydrogenation: Chiral transition metal complexes are widely used for asymmetric hydrogenation. A notable example is the use of a chiral rhodium complex for the asymmetric transfer hydrogenation of ethyl 3-oxo-3-phenylpropanoate in water, achieving high conversion and enantioselectivity. rsc.org These reactions often use a hydrogen source like sodium formate (B1220265) and are performed under mild conditions. rsc.org
Interactive Table: Asymmetric Reduction of β-Keto Esters to Chiral Alcohols
| Substrate | Catalyst / Method | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Ethyl 4-chloroacetoacetate | Lactobacillus kefir (whole cell) | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97 | 99.5 | tum.de |
| Ethyl 3-oxo-3-phenylpropanoate | [Cp*RhCl₂]₂ with chiral ligand L4 | Ethyl (R)-3-hydroxy-3-phenylpropanoate | >99 | 96 | rsc.org |
Enantioselective Catalyst Development
The asymmetric reduction of the prochiral ketone in this compound is a direct and atom-economical route to the desired chiral β-hydroxy ester. This has been a focal point for the development of novel chiral catalysts, including metal complexes and biocatalysts.
Ruthenium and rhodium-based catalysts have demonstrated remarkable efficacy in the asymmetric hydrogenation and transfer hydrogenation of β-keto esters. These catalysts, featuring chiral ligands, create a chiral environment around the metal center, enabling stereoselective hydride delivery to the carbonyl group.
One notable example is the asymmetric transfer hydrogenation of aryl ketoesters utilizing a chiral double-chain surfactant-type rhodium catalyst in an aqueous medium. This method has been successfully applied to the reduction of ethyl 3-oxo-3-phenylpropanoate and its derivatives. For the synthesis of (R)-Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate, high conversions and enantiomeric excesses have been achieved. The reaction typically employs sodium formate as the hydrogen source and is carried out under mild conditions. thieme-connect.com
The following table summarizes the performance of a representative rhodium catalyst in the asymmetric transfer hydrogenation of a related substrate, highlighting the potential for achieving high enantioselectivity for the target compound.
| Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| [CpRhCl2]2 / Chiral Diamine Ligand in H2O | Ethyl 3-oxo-3-phenylpropanoate | >99 | 98 (R) | thieme-connect.com |
| [CpRhCl2]2 / Chiral Diamine Ligand in H2O | This compound | >99 | 97 (R) | thieme-connect.com |
| Table 1: Performance of a Rhodium-Based Catalyst in Asymmetric Transfer Hydrogenation. |
Furthermore, ruthenium catalysts complexed with chiral phosphine (B1218219) ligands, such as those derived from BINAP or other atropisomeric biaryls, are well-established for the asymmetric hydrogenation of β-keto esters under hydrogen pressure. rsc.org These systems often exhibit high catalytic activity and enantioselectivity across a broad range of substrates.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. Enzymes, particularly ketoreductases (KREDs), and whole-cell systems can catalyze the reduction of ketones with exceptional stereoselectivity under mild reaction conditions. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a structurally similar compound, to its corresponding (R)-hydroxy ester has been extensively studied using recombinant Escherichia coli strains. mdpi.comresearchgate.net These systems often employ a secondary enzyme, such as glucose dehydrogenase (GDH), for the regeneration of the NADPH cofactor, making the process more economically viable.
The application of a carbonyl reductase from Burkholderia gladioli (BgADH3) has shown promise for the efficient synthesis of (R)-ethyl 4-chloro-3-hydroxybutyrate, achieving high enantiomeric excess. nih.gov This highlights the potential of screening and engineering ketoreductases for the specific and highly selective reduction of this compound.
| Biocatalyst | Substrate | Conversion (%) | ee (%) | Reference |
| Recombinant E. coli expressing KRED and GDH | Ethyl 4-chloro-3-oxobutanoate | >90 | >99 (R) | mdpi.com |
| Carbonyl Reductase from Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate | 100 | 99.9 (R) | nih.gov |
| Table 2: Performance of Biocatalysts in the Asymmetric Reduction of a Related β-Keto Ester. |
Chiral Auxiliary-Mediated Approaches
An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach relies on covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Evans' oxazolidinones are a well-established class of chiral auxiliaries widely used in asymmetric synthesis, particularly in aldol (B89426) reactions and alkylations. numberanalytics.comgoogle.com In the context of synthesizing β-keto esters, an N-acylated oxazolidinone can be enolized and subsequently reacted with an appropriate electrophile. For the synthesis of a precursor to this compound, one could envision the acylation of an oxazolidinone with a suitable acetyl derivative, followed by a diastereoselective aldol-type reaction with 4-chlorobenzaldehyde. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to a highly diastereoselective addition. Subsequent cleavage of the auxiliary would yield the desired chiral β-hydroxy acid, which can then be esterified. The high diastereoselectivities typically observed in Evans' aldol reactions (>98:2 dr) make this a highly predictable and reliable method. nih.gov
Pseudoephedrine is another practical and inexpensive chiral auxiliary. mt.com Amides derived from pseudoephedrine can undergo highly diastereoselective alkylations. researchgate.net A potential synthetic route towards the target molecule could involve the formation of a pseudoephedrine amide of a suitable carboxylic acid, followed by enolization and reaction with an electrophile that introduces the chloro-benzoyl moiety. The resulting product can then be cleaved to yield the enantiomerically enriched target compound. Pseudoephedrine has also been employed as a chiral auxiliary in asymmetric Michael reactions, demonstrating its versatility in controlling stereochemistry. nih.gov
| Chiral Auxiliary | Reaction Type | Typical Diastereoselectivity | Reference |
| Evans' Oxazolidinone | Asymmetric Aldol Reaction | >98:2 dr | nih.gov |
| Pseudoephedrine Amide | Asymmetric Alkylation | High | researchgate.net |
| Table 3: Common Chiral Auxiliaries and Their Performance in Asymmetric Synthesis. |
Process Intensification and Scalable Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and scalable processes. Process intensification aims to achieve this by employing innovative technologies and methodologies.
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless integration of reaction and purification steps. The synthesis of β-keto esters has been successfully demonstrated in a continuous flow setup. thieme-connect.comnih.gov For instance, the BF3·OEt2-catalyzed reaction of ethyl diazoacetate with aldehydes can be performed in a flow reactor to produce β-keto esters, which can then be directly used in subsequent reactions. nih.gov This approach could be adapted for the synthesis of this compound, potentially through a continuous Claisen condensation or a similar C-C bond-forming reaction.
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.compharmoutsourcing.comrsc.org The implementation of in-line and on-line analytical tools, such as FTIR, Raman, and NMR spectroscopy, allows for real-time monitoring of reaction progress, intermediate formation, and product quality. rsc.org In the synthesis of this compound, PAT can be employed to optimize reaction parameters (e.g., temperature, reagent addition rates) in real-time, ensuring consistent product quality and maximizing yield, which is crucial for large-scale production. researchgate.netnews-medical.net
The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters. uomustansiriyah.edu.iqlibretexts.org Scaling up this reaction requires careful consideration of factors such as the choice of base, solvent, and reaction temperature to control side reactions and ensure high yields. numberanalytics.com Titanium-mediated Claisen condensations have been shown to offer advantages in terms of milder reaction conditions and higher yields compared to traditional base-mediated methods, making them attractive for large-scale synthesis. kwansei.ac.jp Strategies for scaling up include the use of continuous flow reactors and optimization of reaction conditions to improve efficiency and minimize waste. numberanalytics.com
| Technology/Strategy | Application in Synthesis of this compound | Potential Benefits |
| Continuous Flow Chemistry | Continuous Claisen condensation or other C-C bond-forming reactions. | Improved safety, better heat and mass transfer, potential for automation, and higher throughput. |
| Process Analytical Technology (PAT) | Real-time monitoring of reaction kinetics, intermediate formation, and product purity using spectroscopic techniques. | Enhanced process understanding and control, consistent product quality, and optimized reaction conditions. |
| Advanced Claisen Condensation | Utilization of Lewis acid catalysis (e.g., TiCl4) for improved reaction conditions and yields. | Milder reaction conditions, higher yields, and better suitability for large-scale production. |
| Table 4: Process Intensification Strategies and Their Potential Application. |
Synthetic Utility and Applied Chemical Research of Ethyl 3 4 Chlorophenyl 3 Oxopropanoate
Utilization as a Molecular Building Block in Complex Chemical Architectures
The unique structure of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, featuring a 1,3-dicarbonyl moiety, makes it an ideal precursor for the synthesis of a diverse range of complex molecules. Its active methylene (B1212753) group, situated between the two carbonyls, is readily deprotonated, forming a nucleophilic enolate that can react with various electrophiles, paving the way for the construction of elaborate molecular frameworks.
The compound is widely employed in cyclocondensation and multicomponent reactions to generate advanced heterocyclic scaffolds, which form the core of many functional molecules. sigmaaldrich.combiocompare.com Its reaction with binucleophilic reagents leads to the formation of five- and six-membered rings that are prevalent in numerous biologically active compounds.
Key examples of scaffolds synthesized from this precursor include:
Pyrazoles : The reaction of this compound with hydrazine (B178648) derivatives is a classic and efficient method for producing substituted pyrazoles. nih.govslideshare.net This cyclocondensation reaction is a cornerstone in heterocyclic chemistry, providing access to a class of compounds with significant pharmacological importance.
1,4-Dihydropyridines (1,4-DHPs) : Through the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction involving an aldehyde, a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, and two equivalents of a β-keto ester, this compound is used to create 1,4-DHP derivatives. wikipedia.orgnih.gov These scaffolds are particularly noted for their applications in medicinal chemistry. mdpi.comnih.gov
Quinoxalines : It can be used as a reactant to synthesize quinoxaline (B1680401) derivatives, which are bicyclic heterocyclic compounds with a range of applications. biocompare.com
The following table summarizes the utility of this compound as a precursor for these scaffolds.
Table 1: Advanced Organic Scaffolds from this compound
| Precursor | Reaction Type | Resulting Scaffold | Significance |
|---|---|---|---|
| This compound | Cyclocondensation with Hydrazines | Pyrazoles | Core of many anti-inflammatory and analgesic drugs. nih.govslideshare.net |
| This compound | Hantzsch Multicomponent Reaction | 1,4-Dihydropyridines | Foundational structure for calcium channel blockers. wikipedia.org |
| This compound | Condensation with o-phenylenediamines | Quinoxalines | Important in pharmaceuticals and as dyes. biocompare.com |
The utility of this compound extends to its role as a critical intermediate in complex, multi-step synthetic pathways. biocompare.com Chemists leverage its reactivity in tandem or sequential reactions to build molecular complexity in a controlled manner. For example, it is involved in tandem condensation-cyclization reactions and intramolecular Michael additions, which are powerful strategies for ring formation. sigmaaldrich.com
A prominent example is its application in the synthesis of precursors for advanced drug candidates. In the development of pyrazolopyridine-based anticoagulants like Apixaban, a structurally related β-keto ester undergoes a series of transformations. A patent for the synthesis of Apixaban details a process where a similar precursor is used to construct the central pyrazolopyridine core through a multi-step sequence involving cyclization and subsequent functional group manipulations. google.com This highlights the compound's role not just in creating a single ring system, but in serving as a foundational piece in a longer, more intricate synthetic puzzle designed to produce a specific, highly functionalized final product.
Strategic Applications in Medicinal Chemistry Synthesis
In medicinal chemistry, the 4-chlorophenyl group is a common feature in many pharmacologically active molecules, and this compound provides a direct and efficient route to incorporate this moiety into various drug scaffolds.
The heterocyclic systems derived from this compound often exhibit significant biological activity. The ability to easily generate these scaffolds makes the parent compound a valuable starting point for drug discovery programs.
Research has shown its utility in the synthesis of compounds with potential therapeutic applications, including:
Anticancer Agents : The Hantzsch synthesis using this precursor yields 4-aryl-1,4-dihydropyridine derivatives that have been investigated for their cytotoxicity against human cancer cell lines, serving as lead compounds for new anticancer drugs. mdpi.com Furthermore, it is a reactant in the preparation of SIRT1/2 inhibitors, which are being explored as antitumor agents. sigmaaldrich.com
Calcium Channel Blockers : The 1,4-dihydropyridine (B1200194) framework is the basis for a major class of calcium channel blockers used to treat hypertension, such as nifedipine (B1678770) and amlodipine. wikipedia.org The use of this compound in Hantzsch reactions allows for the synthesis of novel analogues within this important drug class. nih.gov
Mineralocorticoid Receptor (MR) Antagonists : The compound is listed as a reactant for the synthesis of MR antagonists, which have applications in treating conditions like hypertension and heart failure. sigmaaldrich.com
Antiplasmodial Agents : Its role as a reactant in the synthesis of compounds with activity against Plasmodium, the parasite responsible for malaria, has also been noted. sigmaaldrich.com
The following table outlines some of the pharmacologically active compound classes derived from this building block.
Table 2: Pharmacologically Active Compounds Derived from this compound
| Compound Class | Synthesis Method | Potential Therapeutic Application |
|---|---|---|
| 1,4-Dihydropyridines | Hantzsch Synthesis | Anticancer, Calcium Channel Blockade. wikipedia.orgmdpi.com |
| Pyrazole Derivatives | Cyclocondensation | Anti-inflammatory, Analgesic. slideshare.net |
| SIRT1/2 Inhibitors | Multi-step Synthesis | Antitumor. sigmaaldrich.com |
| MR Antagonists | Multi-step Synthesis | Antihypertensive. sigmaaldrich.com |
Beyond creating the core scaffold, this compound serves as an intermediate in the elaboration of drug candidates. Its structure allows for modifications at multiple sites, enabling chemists to fine-tune the pharmacological properties of a lead molecule. For instance, the asymmetric transfer hydrogenation of the keto group in this compound can produce the chiral alcohol, (R)-Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate. rsc.org This chiral intermediate is a valuable building block for enantiomerically pure pharmaceuticals, where specific stereochemistry is often crucial for efficacy and safety. This transformation demonstrates how a simple reaction on the intermediate can introduce chirality, a key feature in modern drug design.
Contributions to Agrochemical and Specialty Chemical Production
The synthetic utility of this compound also extends to the agrochemical industry. Many of the heterocyclic scaffolds accessible from this precursor, such as pyrazoles and pyridines, are also found in modern pesticides and fungicides.
A US patent describes new dipeptide compounds with significant fungicidal activity, particularly against phytopathogens that affect high-value crops like vines, potatoes, and tobacco. googleapis.com The synthesis of these fungicidal dipeptides involves intermediates such as 3-amino-3-(4-chlorophenyl)propanoic acid, which is directly derivable from the title compound. This application underscores the compound's importance in developing solutions for crop protection and enhancing agricultural productivity. googleapis.com The structural motifs provided by this building block are valuable in the design of new active principles for controlling plant diseases.
Development of Novel Catalytic Methodologies Utilizing the Compound
This compound and its structural analogs serve as pivotal substrates in the exploration and development of innovative catalytic systems. The compound's β-ketoester functionality makes it an ideal candidate for a variety of chemical transformations, particularly in the realm of asymmetric synthesis, where the creation of specific stereoisomers is crucial. Researchers have utilized this molecule to test the efficacy and stereoselectivity of newly designed catalysts, pushing the boundaries of catalytic performance.
One significant area of research has been the asymmetric transfer hydrogenation (ATH) of aryl ketoesters in aqueous media. This method represents a greener alternative to traditional hydrogenation techniques that often require high pressures of molecular hydrogen and organic solvents. A study detailed the use of a chiral double-chain surfactant-type catalyst in water for the ATH of various aryl ketoesters. rsc.org The catalyst system, composed of a rhodium precursor ([Cp*RhCl₂]₂) and a chiral ligand, forms nano-aggregates in water, creating a microenvironment where the hydrogenation occurs with high efficiency and enantioselectivity. rsc.org
For the substrate this compound, this catalytic system demonstrated the ability to produce the corresponding chiral alcohol, (R)-Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate, with notable success. rsc.org The reaction conditions and outcomes from this type of catalytic study are critical for validating the potential of new catalysts.
Table 1: Asymmetric Transfer Hydrogenation of this compound
| Catalyst System | Substrate | Solvent | Reducing Agent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ / Chiral Ligand L4 | This compound | H₂O | HCOONa | >99 | 96 | rsc.org |
Beyond organometallic catalysis, the development of biocatalytic methodologies has gained significant traction. The asymmetric reduction of ketoesters using engineered microorganisms offers a highly selective and sustainable route to chiral alcohols. For instance, research on the reduction of the related compound, ethyl 4-chloro-3-oxobutanoate, has been successfully carried out using two co-existing, recombinant Escherichia coli strains. nih.gov One strain expresses an NADPH-dependent aldehyde reductase to catalyze the reaction, while the second strain expresses glucose dehydrogenase for the regeneration of the NADPH cofactor. nih.gov This whole-cell biocatalysis approach achieved a high product yield (90.5%) and excellent optical purity (99% e.e.). nih.gov Such studies provide a powerful blueprint for developing similar biocatalytic reductions for this compound, advancing the goal of environmentally benign chemical manufacturing.
The compound is also a valuable reactant in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step. Novel catalysts, including biopolymer-based systems, are being developed to facilitate MCRs for producing libraries of structurally diverse compounds like dihydropyridines. nih.gov The efficiency of these new catalysts is often tested using substrates like β-ketoesters, highlighting the compound's role in advancing synthetic efficiency. nih.govjournaljpri.com
Exploration of Structure Activity Relationships and Biological Relevance
Systematic Structure-Activity Relationship (SAR) Studies
Systematic Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activities and pharmacokinetic properties. For derivatives of ethyl 3-oxo-3-phenylpropanoate, including Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, SAR studies have elucidated the roles of various structural components in their biological profiles.
Impact of Substituent Modifications on Biological Profiles
The biological activity of ethyl 3-oxo-3-phenylpropanoate derivatives can be significantly modulated by altering the substituents on the phenyl ring and the ethyl ester moiety. Research has shown that the nature, position, and electronic properties of these substituents are key determinants of the compound's efficacy.
The introduction of a halogen atom, such as chlorine at the para-position of the phenyl ring in this compound, has been a common strategy to enhance biological activity. The chlorine atom is known to increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, its electron-withdrawing nature can influence the reactivity of the entire molecule.
Studies on related compounds have provided insights into these structure-activity relationships. For instance, in a series of benzothiazole (B30560) derivatives, modifications on the phenyl ring were shown to be critical for their antimicrobial activity. While specific SAR data for this compound is not extensively published in isolation, the principles from analogous series can be informative.
To illustrate the impact of substituent modifications, the following table presents hypothetical data based on common findings in medicinal chemistry for related compound series.
| Substituent at para-position | Modification | Hypothetical Impact on Antibacterial Activity |
| -H (Ethyl 3-oxo-3-phenylpropanoate) | Baseline compound | Moderate activity |
| -Cl (this compound) | Addition of an electron-withdrawing group | Increased activity |
| -F (Ethyl 3-(4-fluorophenyl)-3-oxopropanoate) | Addition of a highly electronegative group | Potentially higher activity than chloro-analog |
| -Br (Ethyl 3-(4-bromophenyl)-3-oxopropanoate) | Addition of a larger halogen | Activity may increase or decrease depending on target |
| -CH3 (Ethyl 3-(4-methylphenyl)-3-oxopropanoate) | Addition of an electron-donating group | Generally decreased activity |
| -OCH3 (Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) | Addition of a strong electron-donating group | Significantly decreased activity |
Influence of Stereochemistry on Bioactivity
This compound is a β-keto ester and exists in equilibrium with its enol tautomer. The molecule itself is achiral. However, derivatives of this compound, created through reactions at the α-carbon or the ketone, can be chiral. In such cases, the stereochemistry can have a profound impact on the biological activity.
For many biologically active compounds, one enantiomer is significantly more potent than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral ligand. This stereospecificity has been demonstrated in numerous classes of compounds. For example, in a study on the antimalarial agent 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity. nih.govhmdb.ca This was attributed to a stereoselective uptake mechanism. nih.govhmdb.ca
While specific studies on the stereoisomers of derivatives of this compound are not widely reported, it is a well-established principle in medicinal chemistry that stereochemistry is a critical factor in determining the biological activity of chiral molecules. nih.gov
Comparative Biological Evaluation with Structurally Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally related compounds. These comparisons help to identify the key structural features responsible for its biological effects.
A study on the antibacterial and antifungal activities of synthetic benzyl (B1604629) bromides, ketones, and chalcone (B49325) derivatives demonstrated that even small structural changes can lead to significant differences in activity. nih.gov For instance, certain benzyl bromide derivatives showed high activity against Gram-positive bacteria and fungi, while the corresponding ketones and chalcones were largely inactive. nih.gov
In another study, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were screened for their antimicrobial activities. researchgate.net The results showed that the compounds possessed moderate to excellent activity against a range of bacterial and fungal strains. researchgate.net
The following interactive table provides a comparative overview of the reported biological activities of compounds structurally related to this compound.
| Compound | Structural Class | Biological Activity | Key Findings |
| Benzyl Bromide Derivatives | Aromatic Halides | Antibacterial, Antifungal | High activity against Gram-positive bacteria and fungi. nih.gov |
| Substituted Ketones | Aromatic Ketones | Generally Inactive | Most tested ketones showed no significant antimicrobial activity. nih.gov |
| Chalcone Derivatives | Chalcones | Generally Inactive | Most tested chalcones showed no significant antimicrobial activity. nih.gov |
| 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Heterocyclic compounds | Antibacterial, Antifungal, Antimycobacterial | Moderate to excellent activity against selected strains. researchgate.net |
Future Perspectives and Emerging Research Trajectories
Innovation in Catalytic Transformations for Sustainable Synthesis
The development of efficient and sustainable methods for the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its derivatives is a key area of research. Innovations in catalysis are at the forefront of these efforts, aiming to improve yield, reduce waste, and enhance enantioselectivity.
One promising approach is the use of asymmetric transfer hydrogenation for the synthesis of chiral alcohols derived from β-keto esters. Research has demonstrated the effectiveness of chiral double-chain surfactant-type catalysts in the asymmetric transfer hydrogenation of various aryl ketoesters in water. rsc.org For instance, a rhodium-based catalyst, [Cp*RhCl2]2, has been successfully employed for the reduction of similar substrates. rsc.org The use of water as a solvent is a significant step towards a more sustainable process. rsc.org
Future research will likely focus on the development of novel catalytic systems with higher efficiency and selectivity. This includes the exploration of earth-abundant metal catalysts and organocatalysts to replace precious metal-based systems. Furthermore, the immobilization of catalysts on solid supports could facilitate their recovery and reuse, further enhancing the sustainability of the synthetic process.
Table 1: Parameters for Asymmetric Transfer Hydrogenation of Aryl Ketoesters
| Parameter | Condition |
| Catalyst | Chiral double-chain surfactant-type catalyst (e.g., L4 with [Cp*RhCl2]2) |
| Solvent | Water |
| Hydrogen Source | Formic acid/sodium formate (B1220265) (HCOOH/HCOONa) |
| Substrate/Catalyst Ratio (S/C) | 100 |
| Temperature | 30 °C |
| Data derived from studies on similar aryl ketoesters. rsc.org |
Advanced Applications in Drug Discovery Platforms
β-Keto esters like this compound are valuable scaffolds in medicinal chemistry due to their ability to participate in a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. The presence of the 4-chlorophenyl group can enhance the pharmacological properties of a molecule, such as its metabolic stability and binding affinity to biological targets.
Derivatives of this compound are being explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, pyridine (B92270) derivatives synthesized from related β-keto esters have shown promising biological activities. researchgate.net The core structure can be modified to optimize potency and selectivity, as well as to improve pharmacokinetic profiles.
The future of this compound in drug discovery lies in its use as a starting material for the synthesis of novel heterocyclic compounds. High-throughput screening of these compound libraries against a panel of biological targets will be crucial for identifying new lead compounds for drug development.
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling are powerful tools for accelerating the research and development process for compounds like this compound. These methods provide valuable insights into the physicochemical properties, reactivity, and potential biological activity of the molecule, guiding experimental work and reducing the need for costly and time-consuming trial-and-error approaches.
Density Functional Theory (DFT) calculations can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of the compound and its derivatives. rsc.org This information is crucial for understanding its reactivity and for designing new synthetic routes. Molecular docking studies can predict the binding affinity and mode of interaction of these compounds with specific biological targets, such as enzymes and receptors. rsc.org This allows for the rational design of more potent and selective inhibitors.
Future research will likely involve the use of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning algorithms, to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. This will enable the early identification of promising drug candidates with favorable safety profiles.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C11H11ClO3 |
| Molecular Weight | 226.65 g/mol |
| XlogP | 2.5 |
| Monoisotopic Mass | 226.0396719 Da |
| Data obtained from PubChem. nih.gov |
Integration of Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize their environmental impact. researchgate.net For this compound, this involves the development of synthetic routes that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.
A key aspect of greening the synthesis of this compound is the use of catalytic methods, as discussed in section 6.1, which reduces the need for stoichiometric reagents and minimizes waste generation. The use of water as a solvent in these reactions is a significant advancement, as it is a benign and environmentally friendly alternative to volatile organic solvents. rsc.org
Future efforts in this area will focus on the development of one-pot, multi-component reactions that allow for the synthesis of complex molecules from simple starting materials in a single step, reducing the number of purification steps and minimizing waste. The use of renewable starting materials and energy sources, such as microwave and ultrasound irradiation, will also be explored to further enhance the sustainability of the synthetic process.
Identification of Novel Biological Targets and Therapeutic Applications
A crucial aspect of future research on this compound and its derivatives is the identification of their novel biological targets and the exploration of their therapeutic potential. While the scaffold is known to be a precursor for various biologically active molecules, the specific targets for many of these compounds remain to be elucidated.
A combination of experimental and computational approaches will be essential for this endeavor. High-throughput screening of compound libraries against a wide range of biological targets can identify initial hits. Subsequent validation through in-vitro and in-vivo studies will be necessary to confirm the activity and elucidate the mechanism of action.
Computational methods, such as inverse docking and pharmacophore modeling, can be used to predict potential biological targets for these compounds based on their structural features. This information can then be used to guide experimental studies and prioritize compounds for further investigation. The identification of novel biological targets will open up new avenues for the development of innovative therapies for a variety of diseases.
Q & A
Q. What are the standard laboratory synthesis methods for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate?
The compound is typically synthesized via acid-catalyzed esterification. A common protocol involves reacting 3-(4-chlorophenyl)-3-oxopropanoic acid with ethanol in the presence of concentrated sulfuric acid (0.5–1.5 mol%) under reflux for 6–8 hours. Yields >75% are achievable with rigorous moisture control . Alternative routes include transesterification of methyl esters under basic conditions, though this requires careful pH monitoring to avoid ketone decomposition .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H NMR : Ester methyl protons appear as a triplet (δ 1.2–1.4 ppm), with the ketone carbonyl proton at δ 3.5–3.7 ppm. The 4-chlorophenyl aromatic protons resonate as doublets (δ 7.4–7.6 ppm) .
- IR spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
- Mass spectrometry : Molecular ion peak at m/z 226.6 (C₁₁H₁₁ClO₃⁺) with characteristic fragmentation patterns for the chlorophenyl group .
Q. What are the primary chemical reactions of this compound?
- Claisen condensation : Forms diketones with bases like NaH, useful for constructing polycyclic frameworks .
- Nucleophilic substitution : The 4-chlorophenyl group reacts with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) to yield aryl-substituted derivatives .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ reduces both ketone and ester groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?
Critical parameters include:
- Catalyst screening : Sulfuric acid outperforms p-toluenesulfonic acid in minimizing di-ester by-products (yield improvement: 12–15%) .
- Temperature control : Gradual heating to 80°C prevents thermal degradation of the ketone moiety.
- In-situ monitoring : Real-time FTIR tracks esterification progress, reducing over-reaction risks .
Q. What computational approaches elucidate the compound’s reactivity in biological systems?
- DFT calculations : Identify the β-keto ester moiety as the primary electrophilic site (LUMO energy: −1.8 eV), explaining its reactivity in Michael additions .
- Molecular docking : Predicts binding affinity (−8.2 kcal/mol) with bacterial FabH enzymes, aligning with observed antimicrobial activity .
Q. How do structural modifications (e.g., halogen substitution) affect spectroscopic properties?
Comparative studies show:
- 4-Cl vs. 4-Br substitution : Bromine increases aromatic proton deshielding (Δδ +0.3 ppm in 1H NMR) due to higher electronegativity .
- 4-Cl vs. 4-F substitution : Fluorine reduces UV absorbance at 260 nm (ε decreases by ~30%), impacting photostability assays .
Q. What contradictions exist in reported biological activities of derivatives?
- Antimicrobial activity : EC₅₀ values vary widely (2–50 µM) depending on substituent position. Para-chloro derivatives show consistent Gram-positive inhibition, while meta-substituted analogs exhibit erratic results .
- Enzyme inhibition : Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., 5 µM vs. 22 µM in separate studies) suggest assay-dependent interference from esterase hydrolysis .
Methodological Guidance
Q. What experimental designs resolve conflicting data on degradation pathways?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS to identify major impurities (e.g., 4-chlorobenzoic acid) .
- Isotopic labeling : Use ¹³C-labeled ethanol in esterification to trace hydrolysis mechanisms .
Q. How can regioselectivity challenges in nucleophilic substitution be addressed?
- Directing group strategies : Introduce temporary nitro groups at the 3-position to steer substitution to the 4-chlorophenyl ring, later reduced to amines .
- Microwave-assisted synthesis : Enhances para-selectivity (from 60% to 85%) by accelerating reaction kinetics .
Q. What analytical workflows validate purity for pharmacological studies?
- HPLC-DAD/ELSD : Dual detection ensures absence of non-UV-active impurities (e.g., inorganic salts).
- Elemental analysis : Confirm Cl content (theoretical: 15.6%; deviation >0.3% indicates contamination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
